((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol
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Overview
Description
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative It is characterized by the presence of a 3-chlorophenyl group attached to a cyclopropyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 3-chlorophenyl group and subsequent reduction to form the methanol derivative. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using diazo compounds and transition metal catalysts.
Introduction of the 3-Chlorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Reduction: The final step involves the reduction of the intermediate to form the methanol derivative, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
((1R,2R)-2-(3-Chlorophenyl)cyclopropyl)methanol: The enantiomer of the compound, which may exhibit different biological activity.
((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methanol: A similar compound with the chlorine atom in a different position on the phenyl ring.
((1S,2S)-2-(3-Bromophenyl)cyclopropyl)methanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is unique due to its specific stereochemistry and the presence of the 3-chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol, a cyclopropane derivative, has garnered attention for its potential biological activities. This compound's structure, characterized by a chlorophenyl group attached to a cyclopropyl moiety, suggests possible interactions with various biological targets. Below is a detailed examination of its biological activity based on recent studies and findings.
- Molecular Formula : C11H12Cl
- Molecular Weight : 182.64 g/mol
- Structure : The compound features a cyclopropyl ring and a chlorophenyl substituent which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of cyclopropane derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activity. For instance:
- Antibacterial Activity : Compounds containing cyclopropane structures have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating their potential as antimicrobial agents .
- Antifungal Activity : Some derivatives demonstrated significant antifungal properties against Candida albicans, with MIC values as low as 16 μg/mL for certain compounds .
Antiandrogenic Activity
This compound has been investigated for its antiandrogenic effects, particularly in prostate cancer models. In vitro studies using the LNCaP prostate cancer cell line revealed that certain cyclopropane derivatives exhibit strong inhibition of androgen receptor (AR) activity:
- Inhibition Rate : Compounds similar to this compound showed inhibition rates up to 90% at concentrations of 5 μM . This suggests that modifications in the cyclopropane structure can significantly enhance antiandrogenic activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group is critical for enhancing binding affinity to biological targets:
- Hydrophobic Interactions : The chlorophenyl moiety likely contributes to hydrophobic interactions within the binding sites of target proteins, facilitating enhanced biological activity.
- Variations in Substituents : Studies indicate that variations in substituents at the 2-position of the cyclopropane ring can lead to significant differences in biological efficacy. For instance, replacing the chlorophenyl with other groups alters both the binding affinity and the resultant biological effects .
Research Findings and Case Studies
A comprehensive analysis of various studies highlights the potential applications of this compound:
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
[(1S,2S)-2-(3-chlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI Key |
ZGRMQXFZBSCHKQ-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC(=CC=C2)Cl)CO |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
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